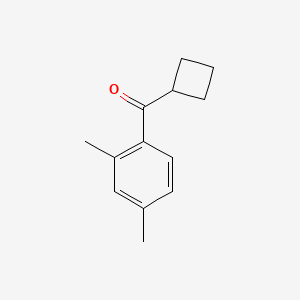

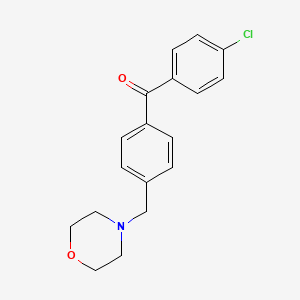

4-Chloro-4'-morpholinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-Chloro-4'-morpholinomethyl benzophenone" is a chemical entity that appears to be related to a class of benzophenone derivatives. Benzophenones are known for their utility in various fields, including organic synthesis, pharmaceuticals, and materials science. The morpholine moiety in the compound suggests potential biological activity, as morpholine derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of benzophenone derivatives can involve multi-step reaction sequences, as seen in the synthesis of novel morpholine conjugated benzophenone analogues, which were evaluated for their anti-proliferative activity against various neoplastic cells . Another related compound, 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, was synthesized through a one-pot, highly selective process suitable for industrial scale-up, demonstrating the versatility of synthetic approaches for such compounds . Additionally, the synthesis of 4,4'-bis(4-aminophenoxy)benzophenone starting from chloral and its subsequent reaction with aromatic tetracarboxylic acid dianhydrides to obtain polyimides indicates the potential for creating complex polymers from benzophenone derivatives .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be quite diverse. For instance, the crystal structure of 4-(chloromethyl)benzophenone reveals that the two benzene rings form a dihedral angle, and the crystal packing is stabilized by intermolecular interactions . This suggests that the molecular structure of "4-Chloro-4'-morpholinomethyl benzophenone" could also exhibit interesting geometrical and intermolecular characteristics, potentially influencing its physical properties and reactivity.

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . This reactivity could be relevant to "4-Chloro-4'-morpholinomethyl benzophenone" if similar nucleophilic sites are present in its structure. The reactivity of benzophenone derivatives towards different nucleophiles and under varying conditions can lead to a wide range of products with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of substituents such as chloro, morpholino, and methyl groups can affect properties like solubility, melting point, and reactivity. For instance, the introduction of a morpholino group could potentially increase the polarity and solubility in polar solvents, which might be beneficial for certain applications, such as in pharmaceutical formulations . The dihedral angle between benzene rings, as observed in 4-(chloromethyl)benzophenone, can also impact the compound's crystallinity and stability .

科学的研究の応用

Antineoplastic Potential

4-Chloro-4'-morpholinomethyl benzophenone derivatives have been explored for their antiproliferative activity against various types of neoplastic cells. Methyl groups on the benzophenone ring enhance this activity, particularly with bromo at the ortho position and methyl at the para position. These derivatives can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells, showcasing their potential as anticancer agents (Al‐Ghorbani et al., 2017).

Photopolymerization Applications

In the field of polymer chemistry, 4-Chloro-4'-morpholinomethyl benzophenone has been used as a photoinitiator for the polymerization of certain compounds. For example, it can initiate the photopolymerization of 1,6-Hexanediol Diacrylate. The structure of the initiating compound, along with factors like light intensity and temperature, significantly influence the photopolymerization rate and monomer conversion (Sun Meng-zhou, 2007).

Functionalization of Cotton Fabrics

Benzophenone derivatives, including 4-Chloro-4'-morpholinomethyl benzophenone, have been used to impart antimicrobial properties and chemical detoxifying functions to cotton fabrics. When incorporated onto cotton fabrics, these compounds can show significant antibacterial activity and the ability to degrade pesticides under UV irradiation, making them useful in creating functional textiles (Hong & Sun, 2008).

Safety and Hazards

特性

IUPAC Name |

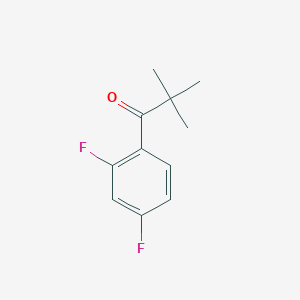

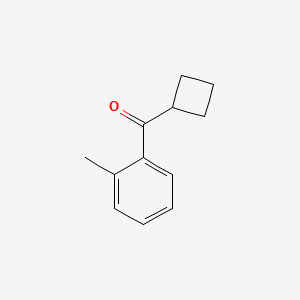

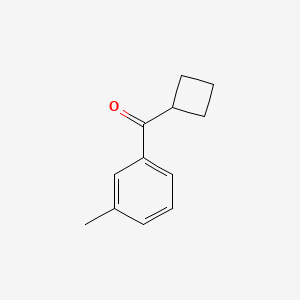

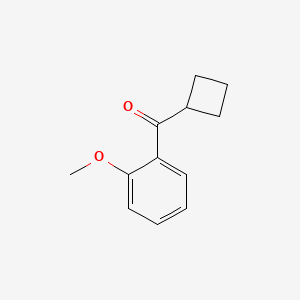

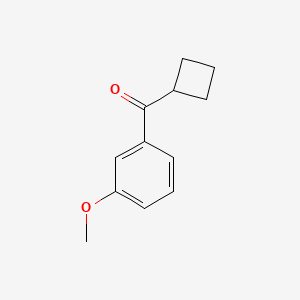

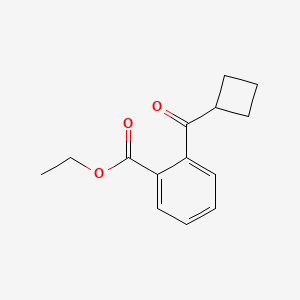

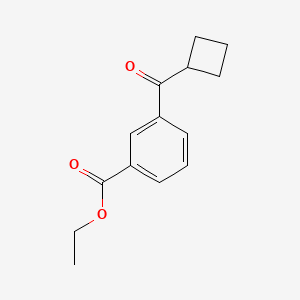

(4-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNWUSCGOXDWMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642632 |

Source

|

| Record name | (4-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-96-5 |

Source

|

| Record name | (4-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。